Antitrypanosomal agent 16

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antitrypanosomal agent 16 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is responsible for significant morbidity and mortality, particularly in sub-Saharan Africa and parts of South America. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitrypanosomal agent 16 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the synthesis of 3-aminoquinoline derivatives, which are then coupled with substituted benzenesulphonamide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Antitrypanosomal agent 16 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified to enhance their antitrypanosomal activity .

Scientific Research Applications

Efficacy Studies

Recent studies have evaluated the efficacy of Antitrypanosomal Agent 16 in vitro and in vivo:

- In Vitro Activity : The compound has shown potent antitrypanosomal activity with half-maximal inhibitory concentration (IC50) values significantly lower than those of existing treatments like eflornithine and suramin .

- In Vivo Models : Animal studies are ongoing to assess the effectiveness and safety profile of this compound. Preliminary results suggest promising outcomes in reducing parasitemia levels in infected models .

Comparative Analysis with Existing Treatments

The following table summarizes key characteristics of this compound compared to current antitrypanosomal drugs:

| Drug Name | Target Disease | Mechanism of Action | IC50 (ng/ml) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound | Human African Trypanosomiasis | Inhibition of metabolic enzymes | <1 | High |

| Eflornithine | Human African Trypanosomiasis | Ornithine decarboxylase inhibitor | 200 | Moderate |

| Suramin | Human African Trypanosomiasis | Nucleotide transport inhibition | 500 | Low |

| Benznidazole | Chagas Disease | Inhibition of trypanothione synthesis | 300 | Moderate |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Efficacy in Animal Models : A study demonstrated that treatment with this compound resulted in a significant decrease in parasitemia levels in mice infected with Trypanosoma brucei, indicating its potential as a therapeutic agent .

- Synergistic Effects with Other Compounds : Research has shown that combining this compound with other natural products may enhance its efficacy against trypanosomes, suggesting a potential for combination therapies .

Mechanism of Action

The mechanism of action of Antitrypanosomal agent 16 involves the inhibition of key enzymes and pathways essential for the survival of Trypanosoma species. The compound targets the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is crucial for DNA synthesis and cell division . By binding to the active site of this enzyme, this compound disrupts the parasite’s ability to replicate and survive .

Comparison with Similar Compounds

Similar Compounds

Melarsoprol: An arsenic-based drug used to treat late-stage trypanosomiasis.

Pentamidine: An antimicrobial medication used to treat early-stage trypanosomiasis.

Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.

Uniqueness

Antitrypanosomal agent 16 stands out due to its high specificity and potency against Trypanosoma species, with lower toxicity compared to traditional treatments. Its unique mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development .

Q & A

Q. Basic: What experimental design considerations are critical for evaluating the efficacy of Antitrypanosomal Agent 16 in preclinical studies?

Answer:

- In vitro assays : Use standardized parasite growth inhibition assays (e.g., Trypanosoma brucei or T. cruzi cultures) with IC50 calculations to quantify potency. Include positive controls like diminazene aceturate for comparative analysis .

- In vivo models : Employ animal models (e.g., murine Chagas disease) to assess pharmacokinetics, toxicity, and survival rates. Ensure adherence to ethical guidelines and reproducibility protocols outlined in journals like AntiCancer Research .

- Data validation : Replicate results across independent laboratories to confirm activity, as demonstrated in studies using mixed graph-theoretical models .

Q. Basic: What in vitro assays are commonly used to screen antitrypanosomal compounds like Agent 16?

Answer:

- Phenotypic screening : Measure parasite viability via fluorescence-based assays (e.g., resazurin staining) or microscopy.

- Dose-response curves : Calculate IC50 values and compare against reference drugs (e.g., puromycin or benzimidazole derivatives) .

- Target-specific assays : Validate enzyme inhibition (e.g., trypanothione reductase) using spectrophotometric methods .

Q. Advanced: How can researchers resolve contradictions between computational predictions and experimental results for Agent 16?

Answer:

- Cross-validation : Test computational models (e.g., QSAR or docking predictions) against external datasets, as done in studies with 85-100% accuracy .

- Pharmacokinetic profiling : Assess bioavailability and metabolism in vivo, which may explain discrepancies between in silico and in vivo efficacy .

- Resistance studies : Evaluate genetic mutations in parasite targets (e.g., T. brucei membrane transporters) that may reduce drug susceptibility .

Q. Advanced: What molecular modeling approaches optimize the lead structure of Agent 16 for enhanced target binding?

Answer:

- Docking studies : Simulate interactions with validated targets (e.g., trypanosomal kinases) using software like AutoDock or Schrödinger .

- Molecular dynamics (MD) : Analyze stability of ligand-target complexes over time to prioritize compounds with durable binding .

- Fragment-based design : Integrate topological substructural descriptors to refine functional groups, as shown in mixed graph-theoretical models .

Q. Basic: What are the key molecular targets for antitrypanosomal agents like Agent 16?

Answer:

- Parasite-specific enzymes : Trypanothione reductase, cysteine proteases, and sterol biosynthesis pathways .

- Membrane transporters : Aquaglyceroporins or P-type ATPases critical for parasite survival .

- Validation methods : Use RNAi knockdown or CRISPR-Cas9 to confirm target essentiality .

Q. Advanced: How can structure-activity relationship (SAR) studies improve the selectivity of Agent 16?

Answer:

- Functional group modulation : Test analogs with modified thiazolidinone or purine scaffolds to enhance target affinity .

- Toxicity screens : Compare cytotoxicity in mammalian vs. parasite cells to identify selective derivatives .

- 3D-QSAR modeling : Corrogate steric/electronic properties with activity data to guide synthesis .

Q. Advanced: What methodologies elucidate the mechanism of action (MOA) of Agent 16 at the molecular level?

Answer:

- Proteomic profiling : Identify differentially expressed parasite proteins post-treatment via mass spectrometry .

- Enzyme inhibition assays : Quantify activity changes in validated targets (e.g., trypanothione reductase) .

- Genetic resistance mapping : Isolate drug-resistant parasite strains and sequence candidate resistance genes .

Q. Basic: How can researchers validate computational models predicting Agent 16's antitrypanosomal activity?

Answer:

- External testing : Apply models to novel compounds outside the training set, as done with 15 external molecules achieving 100% accuracy .

- Experimental corroboration : Compare predicted IC50 values with in vitro assay results .

- Peer review : Publish models in journals requiring reproducibility documentation (e.g., Pharmaceutical Research) .

Q. Advanced: What strategies identify synergistic combinations of Agent 16 with existing antitrypanosomal drugs?

Answer:

- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to detect synergy/antagonism .

- Transcriptomic analysis : Identify pathways upregulated in monotherapy-resistant parasites for combination targeting .

- In silico screening : Use network pharmacology to predict multi-target interactions .

Q. Basic: How can researchers ensure reproducibility when testing Agent 16 across laboratories?

Answer:

- Protocol standardization : Follow guidelines from AntiCancer Research for clear method documentation .

- Data sharing : Deposit raw datasets (e.g., IC50 values, spectral data) in public repositories .

- Reagent validation : Use authenticated parasite strains and reference compounds (e.g., diminazene aceturate) .

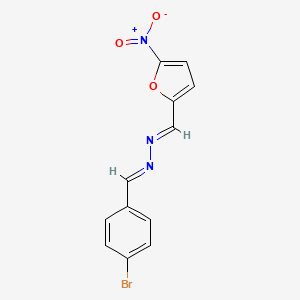

Properties

Molecular Formula |

C12H8BrN3O3 |

|---|---|

Molecular Weight |

322.11 g/mol |

IUPAC Name |

(E)-1-(4-bromophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine |

InChI |

InChI=1S/C12H8BrN3O3/c13-10-3-1-9(2-4-10)7-14-15-8-11-5-6-12(19-11)16(17)18/h1-8H/b14-7+,15-8+ |

InChI Key |

HQDRVZFQUIUQSK-IROCBMIISA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-])Br |

Canonical SMILES |

C1=CC(=CC=C1C=NN=CC2=CC=C(O2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.